molecular formula C22H10N4O4S3 B5152859 2-[2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione

2-[2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione

Cat. No.: B5152859
M. Wt: 490.5 g/mol
InChI Key: LOVOGJNPRPSBHJ-UHFFFAOYSA-N
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Description

2-[2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione is a complex organic compound that features a unique structure combining benzothiazole and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione typically involves the condensation of o-phthalic acids or anhydrides with amines in the presence of a suitable catalyst. For instance, using SiO2-tpy-Nb as a catalyst in IPA:H2O solvent at reflux conditions can yield the desired product with moderate to excellent yields (41-93%) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

2-[2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moieties can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione is unique due to its combination of benzothiazole and isoindole structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10N4O4S3/c27-19-13-3-1-2-4-14(13)20(28)25(19)11-5-7-15-17(9-11)31-21(23-15)33-22-24-16-8-6-12(26(29)30)10-18(16)32-22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVOGJNPRPSBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SC5=NC6=C(S5)C=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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